molecular formula C12H12BrNS B8561562 1-(4-Bromothiophen-2-yl)-2-phenylethanamine

1-(4-Bromothiophen-2-yl)-2-phenylethanamine

Cat. No.: B8561562
M. Wt: 282.20 g/mol
InChI Key: WDFZWCIHMBJBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromothiophen-2-yl)-2-phenylethanamine is a useful research compound. Its molecular formula is C12H12BrNS and its molecular weight is 282.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)-2-phenylethanamine

InChI

InChI=1S/C12H12BrNS/c13-10-7-12(15-8-10)11(14)6-9-4-2-1-3-5-9/h1-5,7-8,11H,6,14H2

InChI Key

WDFZWCIHMBJBOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC(=CS2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromothiophene-2-carboxaldehyde (10.1 g, 52.8 mmol) in anhydrous THF (150 mL) at 0° C. under N2 was added dropwise 1.0 M LiHMDS (58 mL) in THF. After 30 min, a solution of 2.0 M benzylmagnesium chloride (27 mL) in THF was added dropwise. The resulting mixture was stirred at rt for 50 min. The reaction mixture was quenched with sat. NH4Cl and most of the THF was evaporated. The residue was diluted with ethyl acetate (150 mL), washed with water and brine, and dried over MgSO4. Purification by flash chromatography gave 1A as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ: 1.5 (s, broad, 2H), 2.8 (m, 1H), 3.08 (m, 1H), 4.4 (m, 1H), 6.8 (s, 1H), 7.1-7.3 (m, 6H).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

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